Buddlejasaponin IV

Overview

Description

Buddlejasaponin IV is a triterpenoid saponin compound isolated from various species of the Buddleja genus, particularly from the flowers of Buddleja officinalis. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buddlejasaponin IV is typically isolated from natural sources rather than synthesized chemically. The extraction process involves drying the plant material, macerating it, and repeatedly extracting it with methanol. The methanol extract is then partitioned into various solvents, and the chemical constituents are separated using normal or reversed-phase flash chromatography .

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves:

- Water extraction of the plant material.

- Filtration of the extract solution.

- Coarse separation using a macroporous resin column.

- Further purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Buddlejasaponin IV undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.

Reduction: Reduction reactions can alter the double bonds within the triterpenoid structure.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Anticancer Properties

Mechanism of Action

BS-IV has been shown to induce apoptosis in cancer cells through a mitochondrial-dependent pathway. In studies involving HT-29 human colorectal cancer cells, BS-IV increased the ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2, leading to enhanced caspase-3 activity and DNA fragmentation . Additionally, it inhibited integrin-mediated cell adhesion, which is crucial for tumor metastasis .

Case Study: Colorectal Cancer

In a murine model, oral administration of BS-IV significantly inhibited the formation of tumor nodules in mice injected with CT-26 murine colorectal cancer cells. The treatment resulted in reduced expression of procaspases and increased levels of cleaved PARP, indicating effective apoptosis induction .

Anti-inflammatory Effects

BS-IV exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide and cytokines (e.g., TNF-α, IL-1β) . These effects were demonstrated in lipopolysaccharide-stimulated RAW 264.7 macrophages, where BS-IV reduced the expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Case Study: Macrophage Activation

In experimental setups involving macrophage activation, BS-IV effectively decreased inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

| Study | Cell Type | Outcome |

|---|---|---|

| Study 1 | RAW 264.7 Macrophages | Reduced TNF-α and IL-6 production |

| Study 2 | Human Monocytes | Inhibited COX-2 expression in vitro |

Pharmacokinetics and Bioavailability

Studies have investigated the pharmacokinetics of BS-IV using various analytical methods such as gas chromatography-mass spectrometry (GC-MS). These studies are essential for understanding the bioavailability and metabolic pathways of BS-IV in biological systems .

Key Findings:

- BS-IV showed a concentration-dependent antioxidant activity.

- The pharmacokinetic profiles indicated potential for therapeutic applications based on its absorption and metabolism characteristics .

Antioxidant Activity

BS-IV has demonstrated antioxidant properties through various assays that measure its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress-related diseases.

Mechanism of Action

Buddlejasaponin IV is compared with other triterpenoid saponins such as Buddlejasaponin I, Buddlejasaponin III, and Mimengosides B, C, and E. These compounds share similar structural features but differ in their specific biological activities and potency .

Comparison with Similar Compounds

- Buddlejasaponin I

- Buddlejasaponin III

- Mimengoside B

- Mimengoside C

- Mimengoside E

Buddlejasaponin IV stands out due to its potent anti-cancer and anti-inflammatory properties, making it a unique and valuable compound for further research and development .

Biological Activity

Buddlejasaponin IV (BS-IV) is a bioactive compound derived from the plant Pleurospermum kamtschaticum, which has garnered attention for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications. This article delves into the biological activities of BS-IV, highlighting its mechanisms of action, experimental findings, and relevant case studies.

1. Induction of Apoptosis

BS-IV has been shown to induce apoptotic cell death in various cancer cell lines, particularly in HT-29 human colorectal cancer cells. The compound activates the mitochondrial-dependent apoptotic pathway by increasing the ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2. This shift promotes the activation of caspases, particularly caspase-3, leading to DNA fragmentation and cell death. Key findings include:

- Reduction in Cell Viability : BS-IV significantly decreases cell viability in HT-29 cells.

- Caspase Activation : Increased activity of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP) were observed.

- Anoikis Induction : BS-IV inhibits α2β1 integrin-mediated adhesion, promoting anoikis (a form of programmed cell death in anchorage-dependent cells) .

2. Anti-inflammatory Effects

BS-IV exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It acts through the following mechanisms:

- Inhibition of NF-kB Activation : BS-IV reduces lipopolysaccharide (LPS)-induced activation of nuclear factor-kappaB (NF-kB), a transcription factor that regulates inflammatory responses.

- Downregulation of Inflammatory Mediators : It decreases levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in RAW 264.7 macrophages .

Table 1: Summary of Key Experimental Findings on this compound

Case Studies

Several studies have demonstrated the efficacy of BS-IV in preclinical models:

- Colorectal Cancer Model : In a murine model injected with CT-26 colorectal cancer cells, oral administration of BS-IV significantly inhibited tumor nodule formation, suggesting its potential as a chemopreventive agent against metastasis .

- Inflammation Models : In models assessing paw edema induced by serotonin and carrageenan, BS-IV showed maximum inhibition rates of 26% and 41%, respectively, at a dosage of 20 mg/kg, comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Buddlejasaponin IV in anti-inflammatory responses?

this compound inhibits the NF-κB signaling pathway, suppressing transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. Key methods to validate this include:

- Western blotting to assess protein expression changes (e.g., reduced iNOS/COX-2 levels in LPS-stimulated RAW 264.7 macrophages) .

- NF-κB luciferase reporter assays to measure transcriptional activity (e.g., 10 µM this compound reduced LPS-induced NF-κB-dependent luciferase expression by 60%) .

- RT-PCR to confirm downregulation of mRNA for TNF-α, IL-1β, and IL-6 .

Table 1 : Inhibition of inflammatory mediators by this compound (10 µM) in RAW 264.7 cells :

| Mediator | Reduction (%) | Method Used |

|---|---|---|

| NO production | 85% | Griess assay |

| PGE2 release | 75% | ELISA |

| TNF-α mRNA | 90% | RT-PCR |

Q. What in vitro assays are standard for evaluating this compound’s anticancer activity?

- MTT assay : Measures cell viability (e.g., IC50 of 12.5 µM in YD-10B oral squamous carcinoma cells) .

- Flow cytometry : Quantifies cell cycle arrest (e.g., G2/M phase arrest via reduced cyclin B1 and increased p21 expression) .

- Western blotting : Detects apoptosis markers (e.g., increased Bax/Bcl-2 ratio, caspase-3 activation, PARP cleavage) .

- DAPI staining : Visualizes nuclear fragmentation in apoptotic cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy across cancer models?

Discrepancies in potency (e.g., stronger apoptosis in oral SCC vs. colon cancer) may arise from:

- Cell-specific signaling : Check expression of Chk2 (critical for G2/M arrest) and Akt (anti-apoptotic pathway suppression) .

- Dose optimization : Test concentration ranges (2.5–50 µM) to identify cell line-specific thresholds .

- Combinatorial assays : Pair with chemotherapeutics to assess synergism (e.g., enhanced caspase-3 activation with cisplatin) .

Table 2 : Differential effects of this compound across cancer models :

| Cell Line | Key Effect | Mechanism |

|---|---|---|

| YD-10B (oral) | G2/M arrest, Bax/Bcl-2 ↑, caspase-3 ↑ | Mitochondrial apoptosis |

| Colon cancer | NAG-1-dependent apoptosis | Golgi fragmentation |

| RAW 264.7 | NF-κB inhibition | Anti-inflammatory |

Q. What methodological strategies improve pharmacokinetic profiling of this compound?

- UHPLC-MS/MS : A validated method for plasma quantification (LOQ: 0.1 ng/mL, linear range: 0.1–500 ng/mL) .

- In vivo models : Use serum-induced paw edema or LPS-challenged mice to correlate plasma levels with anti-inflammatory efficacy .

- Tissue distribution studies : Track accumulation in target organs (e.g., liver for hepatoprotective activity) .

Q. How can researchers differentiate NF-κB-dependent vs. independent mechanisms in apoptosis?

- NF-κB knockout models : Use siRNA or CRISPR-edited cells to compare apoptotic responses .

- Caspase inhibition assays : Treat cells with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase dependency .

- Transcriptomic profiling : RNA-seq to identify NF-κB-regulated vs. mitochondrial apoptosis genes .

Q. Key Methodological Considerations

- Contradiction analysis : Compare dose-response curves across studies (e.g., anti-inflammatory vs. cytotoxic doses) .

- Experimental replication : Include ≥3 biological replicates in Western blotting and RT-PCR to ensure robustness .

- Ethical reporting : Disclose DMSO concentrations (<0.1% v/v) to exclude solvent toxicity artifacts .

Properties

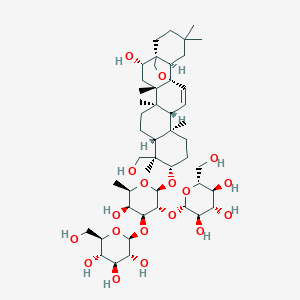

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJDRINEGANBIK-ARKKLDSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315819 | |

| Record name | Buddlejasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139523-30-1 | |

| Record name | Buddlejasaponin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139523-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buddlejasaponin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139523301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buddlejasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUDDLEJASAPONIN IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ7J643R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.